molecular formula C11H18O B6268201 3-tert-butylspiro[3.3]heptan-1-one CAS No. 2150245-91-1

3-tert-butylspiro[3.3]heptan-1-one

Cat. No.: B6268201
CAS No.: 2150245-91-1
M. Wt: 166.3
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Description

3-tert-butylspiro[3. This compound is characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring with a tert-butyl group attached to the spiro carbon.

Preparation Methods

The synthesis of 3-tert-butylspiro[3.3]heptan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-tert-butylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butylspiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-tert-butylspiro[3.3]heptan-1-one can be compared with other spirocyclic compounds, such as:

    3-butylspiro[3.3]heptan-1-one: Similar structure but with a butyl group instead of a tert-butyl group.

    Spiro[3.3]heptane-1-one: Lacks the tert-butyl group, leading to different chemical properties.

The uniqueness of this compound lies in its tert-butyl group, which imparts specific steric and electronic effects, influencing its reactivity and applications.

Properties

CAS No.

2150245-91-1

Molecular Formula

C11H18O

Molecular Weight

166.3

Purity

95

Origin of Product

United States

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